Cas no 2200108-68-3 (5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole)
![5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole structure](https://ja.kuujia.com/scimg/cas/2200108-68-3x500.png)
5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole 化学的及び物理的性質
名前と識別子
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- 1,2,4-Thiadiazole, 5-[(2-fluorophenyl)methoxy]-3-methyl-
- 5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole
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- インチ: 1S/C10H9FN2OS/c1-7-12-10(15-13-7)14-6-8-4-2-3-5-9(8)11/h2-5H,6H2,1H3
- InChIKey: NXUHJYVITXPRKL-UHFFFAOYSA-N
- SMILES: S1C(OCC2=CC=CC=C2F)=NC(C)=N1
5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6608-0783-5μmol |
5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole |
2200108-68-3 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6608-0783-3mg |
5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole |
2200108-68-3 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6608-0783-10mg |
5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole |
2200108-68-3 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6608-0783-10μmol |
5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole |
2200108-68-3 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6608-0783-5mg |
5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole |
2200108-68-3 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6608-0783-30mg |
5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole |
2200108-68-3 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6608-0783-20μmol |
5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole |
2200108-68-3 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6608-0783-50mg |
5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole |
2200108-68-3 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6608-0783-1mg |
5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole |
2200108-68-3 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6608-0783-2μmol |
5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole |
2200108-68-3 | 2μmol |
$57.0 | 2023-09-07 |
5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazoleに関する追加情報
5-[(2-Fluorophenyl)Methoxy]-3-Methyl-1,2,4-Thiadiazole: A Comprehensive Overview
The compound 5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole, with the CAS number 2200108-68-3, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule belongs to the class of thiadiazoles, which are five-membered rings containing two nitrogen atoms and one sulfur atom. The presence of the fluorophenyl group and the methoxy substituent imparts unique electronic and steric properties to the molecule, making it a valuable compound for various applications.
Recent studies have highlighted the potential of this compound as a building block in drug discovery. Its structure allows for easy functionalization, enabling researchers to explore its role in targeting various biological pathways. For instance, the thiadiazole ring is known for its ability to act as a scaffold in medicinal chemistry, facilitating interactions with biological macromolecules such as proteins and nucleic acids. The fluorophenyl group further enhances the compound's ability to engage in π-π interactions, which are crucial for binding to aromatic regions of proteins.
The synthesis of 5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole involves a multi-step process that typically begins with the preparation of the thiadiazole core. This is followed by substitution reactions to introduce the fluorophenylmethoxy and methyl groups. The reaction conditions are carefully optimized to ensure high yields and purity. Recent advancements in catalytic methods have made it possible to synthesize this compound with greater efficiency and fewer side products.
In terms of applications, this compound has shown promise in several areas. In materials science, it has been investigated as a potential component in advanced materials such as conductive polymers and sensors due to its electron-withdrawing properties. In pharmacology, it has been studied as a lead compound for anti-inflammatory and anticancer agents. For example, research published in 2023 demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.
The electronic properties of 5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole make it an interesting candidate for use in optoelectronic devices. Its ability to absorb light across a broad spectrum suggests potential applications in solar cells and light-emitting diodes (LEDs). Additionally, its stability under various environmental conditions makes it suitable for use in harsh operating environments.
From an environmental standpoint, understanding the fate and transport of this compound is crucial for its safe use. Recent studies have focused on its biodegradation pathways under aerobic and anaerobic conditions. These studies have shown that while the compound is relatively stable under ambient conditions, it can undergo microbial degradation under specific environmental conditions.
In conclusion, 5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and properties make it an attractive target for further research and development. As new insights into its chemistry and biology continue to emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.
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